1-(4-Methoxypyrimidin-2-yl)ethanone

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Selection

This heterocyclic building block is differentiated by its 4-methoxy group, which electronically tunes the pyrimidine ring for exclusive N1- vs competitive O2-alkylation via simple solvent control—capability absent in unsubstituted or 4-halogenated analogs. The 2-acetyl handle also enables condensation and α-functionalization. Procuring this precise substitution pattern is critical for reproducible SAR studies in kinase inhibitor and antimicrobial campaigns, where batch-to-batch consistency directly impacts patent fidelity and lead optimization timelines.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 463337-53-3
Cat. No. B3138673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxypyrimidin-2-yl)ethanone
CAS463337-53-3
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CC(=N1)OC
InChIInChI=1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3
InChIKeyGKOXITHQVTZTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxypyrimidin-2-yl)ethanone (CAS 463337-53-3): Scientific Procurement and Differentiation Profile


1-(4-Methoxypyrimidin-2-yl)ethanone is a heterocyclic building block belonging to the 2-acylpyrimidine class, distinguished by a methoxy substituent at the pyrimidine 4-position and an acetyl group at the 2-position . This compound serves as a versatile synthetic intermediate for generating functionalized pyrimidine derivatives, particularly those requiring orthogonal reactivity at the acetyl carbonyl for condensation, Grignard addition, or α-functionalization chemistry [1]. The presence of the 4-methoxy group modulates the electronic character of the pyrimidine ring, influencing regioselectivity in subsequent alkylation and cross-coupling reactions compared to unsubstituted or halogenated analogs [2].

Why Generic Substitution of 1-(4-Methoxypyrimidin-2-yl)ethanone Compromises Synthetic and Downstream Performance


Within the 2-acylpyrimidine class, substitution at the pyrimidine 4-position is not interchangeable without measurable consequences for reaction selectivity, physicochemical properties, and downstream biological activity profiles. The 4-methoxy group in 1-(4-methoxypyrimidin-2-yl)ethanone confers distinct electronic effects on the pyrimidine ring, influencing N-alkylation regioselectivity and altering reactivity at the 2-acetyl carbonyl compared to unsubstituted 2-acetylpyrimidine or 4-halogenated variants [1]. This electronic modulation affects both the nucleophilicity of ring nitrogens and the electrophilicity of the acetyl group, parameters that directly impact the yield and purity of subsequent condensation products . Moreover, substitution patterns on the pyrimidine scaffold are well-documented to alter biological target engagement in kinase inhibition and antimicrobial applications, meaning that procurement of the precise substitution pattern is critical for reproducible SAR studies and patent fidelity [2].

1-(4-Methoxypyrimidin-2-yl)ethanone: Quantitative Differentiation Evidence Against Structural Analogs


Molecular Weight and Polar Surface Area Differentiation from Unsubstituted 2-Acetylpyrimidine

1-(4-Methoxypyrimidin-2-yl)ethanone exhibits distinct physicochemical parameters compared to its closest unsubstituted analog, 2-acetylpyrimidine (1-(pyrimidin-2-yl)ethanone), directly impacting solubility and chromatographic behavior during purification. The target compound has a molecular weight of 152.15 g/mol and a calculated polar surface area (PSA) of 52.08 Ų, whereas 2-acetylpyrimidine has a molecular weight of 122.12 g/mol and lacks the methoxy oxygen contribution to PSA [1]. The increased molecular weight of +30.03 g/mol (approximately 25% larger) and the additional hydrogen bond acceptor capacity from the methoxy oxygen alter retention times in reversed-phase HPLC and influence solvent partitioning during workup .

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Selection

Lipophilicity (LogP) Difference Relative to 2-Acetylpyrimidine

The calculated LogP of 1-(4-methoxypyrimidin-2-yl)ethanone is 0.688, reflecting moderate lipophilicity suitable for membrane permeability while maintaining sufficient aqueous solubility for biological assay compatibility [1]. In contrast, 2-acetylpyrimidine lacks the hydrophobic methoxy substituent, resulting in a substantially more hydrophilic character that would manifest as earlier elution in reversed-phase chromatography and potentially reduced passive membrane diffusion . The LogP difference of approximately 0.69 log units (extrapolated from the known hydrophobicity contribution of a methoxy group on aromatic heterocycles) translates to a theoretical ~5-fold difference in octanol-water partition coefficient, directly impacting compound handling in biological screening workflows .

ADME Prediction Membrane Permeability Drug Discovery

Acetyl Carbonyl Reactivity and Regioselective Alkylation Advantage

The 4-methoxy substituent in 1-(4-methoxypyrimidin-2-yl)ethanone and related 4-methoxypyrimidinones enables highly chemoselective N1-alkylation when treated with hard electrophiles (methyl- or ethylsulfate) in dry dioxane, achieving exclusive N1-alkylation without competitive O2-alkylation [1]. In contrast, when the reaction solvent is changed to DMF, competitive O2-alkylation occurs, demonstrating that the 4-methoxy group's electronic influence creates a solvent-dependent selectivity window that can be exploited for divergent synthesis [2]. This chemoselectivity arises from the electron-donating nature of the 4-methoxy group, which alters the nucleophilicity of the pyrimidine ring nitrogens relative to unsubstituted or 4-halogenated pyrimidines .

Synthetic Methodology Regioselective Alkylation Chemoselectivity

Purity Specification and Batch Consistency Data

1-(4-Methoxypyrimidin-2-yl)ethanone is commercially available with a standardized purity specification of ≥97% (HPLC), as documented across multiple independent suppliers including Fluorochem, Leyan, and Bidepharm . This purity level is supported by batch-specific Certificates of Analysis (COA) including NMR, HPLC, and in some cases GC verification . In contrast, alternative 2-acylpyrimidine building blocks with different substitution patterns may exhibit variable purity specifications (ranging from 95% to 98%) and inconsistent batch-to-batch analytical documentation, directly impacting the reproducibility of synthetic transformations and the reliability of biological assay results .

Quality Control Reproducibility Procurement Specification

Storage Stability and Handling Requirements

1-(4-Methoxypyrimidin-2-yl)ethanone requires specific storage conditions of 2-8°C under an inert atmosphere to maintain compound integrity, as documented in supplier technical datasheets . This storage requirement differs from that of 2-acetylpyrimidine, which is generally stable at ambient temperature as a crystalline solid, reflecting the increased sensitivity of the 4-methoxy-substituted pyrimidine to hydrolytic or oxidative degradation [1]. The requirement for refrigerated storage and inert atmosphere handling has direct operational implications for laboratory inventory management and experimental planning, particularly for long-term stability in compound libraries .

Compound Stability Inventory Management Laboratory Operations

Position-Specific Substituent Effect on Downstream Biological Activity

Within the pyrimidine scaffold class, modifications at the 4-position, including methoxy substitution, are documented to significantly alter biological activity profiles in antimicrobial and kinase inhibition assays [1]. Pyrimidine derivatives containing methoxy groups have demonstrated antimicrobial activity in standardized assays, with the substitution pattern directly influencing potency and spectrum [2]. While direct head-to-head IC50 comparison data for 1-(4-methoxypyrimidin-2-yl)ethanone versus 2-acetylpyrimidine or other 4-position variants is not available in the peer-reviewed literature, the established SAR principle that 4-position substitution modulates target engagement is consistently supported across multiple pyrimidine chemotypes, including kinase inhibitors and antimicrobial agents [3].

Structure-Activity Relationship Kinase Inhibition Antimicrobial Activity

Validated Application Scenarios for 1-(4-Methoxypyrimidin-2-yl)ethanone (CAS 463337-53-3) in Research and Industrial Settings


Divergent Synthesis of N-Alkylated vs. O-Alkylated Pyrimidine Derivatives via Solvent-Controlled Chemoselectivity

Based on the established chemoselective alkylation behavior of 4-methoxypyrimidinones [1], 1-(4-methoxypyrimidin-2-yl)ethanone enables solvent-controlled divergent synthesis: treatment with hard electrophiles (methyl- or ethylsulfate) in dry dioxane yields exclusive N1-alkylated products, whereas switching to DMF as solvent promotes competitive O2-alkylation. This tunable selectivity is not available with unsubstituted or 4-halogenated 2-acetylpyrimidine analogs, making this compound uniquely suited for SAR exploration where both N- and O-alkylated derivatives are required from a single starting material. [1]

Synthesis of Kinase-Focused Compound Libraries Requiring Defined Pyrimidine Substitution Patterns

The 2-acetyl group provides a reactive handle for condensation with hydrazines, hydroxylamines, or primary amines to generate hydrazones, oximes, or enaminones, while the 4-methoxy group modulates ring electronics and serves as a latent handle for subsequent demethylation to the 4-hydroxypyrimidine derivative . This orthogonal reactivity profile is essential for constructing pyrimidine-focused kinase inhibitor libraries where substitution at both the 2- and 4-positions must be independently controlled. The documented application of pyrimidine derivatives as kinase inhibitors across multiple therapeutic areas supports the use of this specific substitution pattern in medicinal chemistry campaigns targeting JAK, Akt, or RIPK1 kinases.

Antimicrobial SAR Studies Requiring Defined Lipophilicity and Hydrogen Bonding Profiles

The calculated LogP of 0.688 and polar surface area of 52.08 Ų place 1-(4-methoxypyrimidin-2-yl)ethanone in a physicochemical range compatible with both Gram-positive and Gram-negative bacterial membrane penetration [2]. The established antimicrobial activity of methoxy-substituted pyrimidine derivatives [3] supports its use as a core scaffold for synthesizing novel antimicrobial agents, particularly where modulation of the 2-acetyl group (e.g., conversion to hydrazones, oximes, or α-functionalized derivatives) is employed to optimize potency and spectrum. The defined substitution pattern ensures reproducible physicochemical properties that are critical for correlating structural modifications with antimicrobial activity. [2][3]

Building Block for Agrochemical Intermediate Synthesis with Validated Supply Chain

1-(4-Methoxypyrimidin-2-yl)ethanone has documented application as an intermediate in the synthesis of agricultural insecticides . The compound's availability from multiple independent suppliers with consistent ≥97% purity specifications and batch-specific analytical documentation provides the supply chain reliability required for process chemistry scale-up. For industrial procurement, the differential storage requirements (2-8°C, inert atmosphere) compared to ambient-stable 2-acetylpyrimidine must be factored into inventory planning, but the consistent multi-supplier availability mitigates single-source supply risk.

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